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Compound of Interest

Compound Name: 1-(3-Fluoropyridin-2-yl)ethanol

Cat. No.: B1338792

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the anticipated spectroscopic data for 1-(3-Fluoropyridin-2-
yl)ethanol, a fluorinated pyridine derivative of interest in medicinal chemistry and drug
development. Due to the limited availability of published experimental data for this specific
compound, this document provides a predictive analysis based on the established principles of
NMR, IR, and MS spectroscopy for structurally related molecules. It also includes generalized
experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of 1-(3-
Fluoropyridin-2-yl)ethanol. These predictions are based on the analysis of similar
compounds and established spectroscopic theory.

Table 1: Predicted *H NMR Spectroscopic Data (CDClIs, 400 MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.2 d 1H H-6 (Pyridine)
~7.4 t 1H H-4 (Pyridine)
~7.1 t 1H H-5 (Pyridine)
~5.0 q 1H CH-OH
~2.5 s (br) 1H OH
~1.5 d 3H CHs

Table 2: Predicted 13C NMR Spectroscopic Data (CDCls, 100 MHz)

Chemical Shift (6, ppm) Assighment
~158 (d, 1JCF) C-3 (Pyridine)
~155 C-2 (Pyridine)
~145 C-6 (Pyridine)
~125 C-4 (Pyridine)
~120 C-5 (Pyridine)
~65 CH-OH

~20 CHs

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment
3400-3200 Strong, Broad O-H stretch (alcohol)
3100-3000 Medium C-H stretch (aromatic)
2980-2850 Medium C-H stretch (aliphatic)

) C=C and C=N stretching
1600-1450 Medium-Strong

(pyridine ring)
1250-1150 Strong C-F stretch

C-O stretch (secondary
1100-1000 Strong

alcohol)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron lonization)

m/z Interpretation
141 [M]* (Molecular lon)
126 [M - CHs]*

124 [M - OH]*

96 [M - CHsCHOJ*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above.
Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-Fluoropyridin-2-yl)ethanol in
0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS)
as an internal standard.

e 1H NMR Acquisition:
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[e]

Spectrometer: 400 MHz

o

Pulse Program: Standard single-pulse sequence

Number of Scans: 16-64

[¢]

[¢]

Spectral Width: -2 to 12 ppm

o Temperature: 298 K

e 13C NMR Acquisition:

o Spectrometer: 100 MHz

o

Pulse Program: Proton-decoupled pulse sequence

Number of Scans: 1024-4096

[¢]

[¢]

Spectral Width: 0 to 200 ppm

[e]

Temperature: 298 K

Infrared (IR) Spectroscopy

o Sample Preparation: A small drop of neat liquid 1-(3-Fluoropyridin-2-yl)ethanol is placed
between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
Alternatively, for an Attenuated Total Reflectance (ATR) accessory, a drop of the sample is
placed directly onto the ATR crystal.

o Data Acquisition:

[¢]

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

Mode: Transmittance or Absorbance

[e]

o

Scan Range: 4000-400 cm™?

Resolution: 4 cm—!

[¢]
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o Number of Scans: 16-32

Mass Spectrometry (MS)

e Sample Introduction: Introduce a dilute solution of 1-(3-Fluoropyridin-2-yl)ethanol in a
volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via
direct infusion or through a gas chromatograph (GC-MS).

o Data Acquisition:

[e]

lonization Mode: Electron lonization (El) at 70 eV

o

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

[¢]

Scan Range: m/z 40-400

[¢]

Inlet Temperature: 250 °C

[e]

Source Temperature: 230 °C

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthetic compound like 1-(3-Fluoropyridin-2-yl)ethanol.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 1-(3-Fluoropyridin-2-
yl)ethanol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1338792#spectroscopic-data-for-1-3-fluoropyridin-2-
yl-ethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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